molecular formula C20H21N3O4S B2675900 N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-15-4

N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Katalognummer B2675900
CAS-Nummer: 688336-15-4
Molekulargewicht: 399.47
InChI-Schlüssel: RRZDDBWSKDQMKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DMTS, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. DMTS is structurally similar to other compounds that have been found to have therapeutic effects, and research has shown that it may have similar properties.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

A study by Aktürk et al. (2002) identified anticonvulsant activities in omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which are structurally related to N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. These compounds showed effectiveness against seizures induced by maximal electroshock (MES), highlighting the potential of such chemical structures in anticonvulsant applications (Aktürk et al., 2002).

Tumor Inhibition and Antioxidant Properties

M. Faheem's research (2018) on novel derivatives of 1,3,4-oxadiazole and pyrazole, including compounds structurally similar to the subject compound, showed significant potential for tumor inhibition and antioxidant activities. These findings suggest a role in combating cancer and oxidative stress (Faheem, 2018).

Carbonic Anhydrase Inhibitory Activities

A study by Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides, which are similar to N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. These compounds displayed inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions involving these enzymes (Kucukoglu et al., 2016).

Antinociceptive Pharmacology

Research by Porreca et al. (2006) on a compound structurally related to N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide highlighted its antinociceptive properties, indicating its potential in pain management therapies (Porreca et al., 2006).

Antimicrobial and Enzyme Inhibition

A study by Rehman et al. (2013) synthesized derivatives including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, similar to the subject compound. These compounds demonstrated significant activity against acetylcholinesterase and lipoxygenase enzymes, suggesting potential in antimicrobial applications (Rehman et al., 2013).

Photophysical Properties

Research by Watanabe et al. (2010) explored sulfanyl-substituted bicyclic dioxetanes, which share structural characteristics with the compound . This study's focus on chemiluminescence properties indicates potential applications in photophysical and photochemical studies (Watanabe et al., 2010).

Cardiovascular Effects

Diederen and Kadatz (1981) researched benzimidazole derivatives, which are structurally related to the target compound. Their impact on cardiovascular activities, particularly on heart rate and blood pressure, suggests potential implications in cardiovascular pharmacology (Diederen & Kadatz, 1981).

Photochromism Studies

A study by Bai et al. (2010) on dimers of 4,5‐diaryl‐2‐(2,5‐dimethylthiophen‐3‐yl)imidazolyl, closely related to the subject compound, investigated photochromism in solutions. This reveals possible applications in material sciences and photodynamic therapies (Bai et al., 2010).

Eigenschaften

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-25-15-6-4-14(5-7-15)23-11-10-21-20(23)28-13-19(24)22-17-12-16(26-2)8-9-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZDDBWSKDQMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.